Autocamtide-2関連阻害ペプチド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

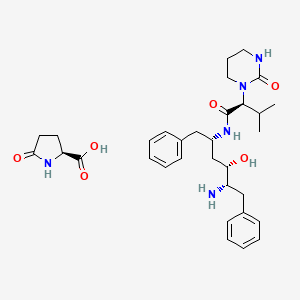

Autocamtide-2-related inhibitory peptide (AIP) is a highly specific and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII) . It controls the biological activity of CaMKII and is primarily used for phosphorylation and dephosphorylation applications . AIP is a nonphosphorylatable analog of autocamtide-2 .

Molecular Structure Analysis

The empirical formula of AIP is C64H116N22O19 . The molecular weight is 1497.74 . The sequence of AIP is Lys-Lys-Lys-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu .Physical And Chemical Properties Analysis

AIP is a lyophilized powder . It is soluble in water . .科学的研究の応用

心臓機能の回復

AIPは、特に2型糖尿病の文脈において、心臓機能に関する研究で使用されてきました . AIPは、心臓の収縮と弛緩を完全に回復させることができることがわかりました . これは、AIPがCaMKII阻害剤として、糖尿病患者の心臓の性能を調節する上で重要な役割を果たすことを示唆しています .

腎線維症の緩和

研究によると、AIPは腎線維症を緩和することができます . 生体内および試験管内で、フィブロネクチン、コラーゲンI、MMP2、α-SMAなどの線維症マーカーの発現を阻害することがわかりました . これは、AIPが腎線維症の治療における潜在的な治療上の役割を示唆しています .

カルモジュリンキナーゼII(CaMKII)の阻害

AIPは、CaMKIIの非常に特異的な阻害剤です . これは、心不全を含むさまざまなプロセスにおけるCaMKIIの役割を研究するために使用されてきました .

CaMKIIの生物学的活性の制御

Autocamtide-2関連阻害ペプチドは、カルモジュリン依存性タンパク質キナーゼIIの生物学的活性を制御します . この低分子/阻害剤は、主にリン酸化と脱リン酸化のアプリケーションで使用されます

作用機序

Target of Action

Autocamtide-2-related inhibitory peptide (AIP) is a highly specific and potent inhibitor of Calmodulin-dependent protein kinase II (CaMKII) . CaMKII is a serine/threonine-specific protein kinase, which is modulated by the Ca2+/calmodulin . This kinase plays a central role in maladaptive remodeling and arrhythmias in the setting of chronic disease .

Mode of Action

AIP is a nonphosphorylatable analog of autocamtide-2 . It acts by binding to the autophosphorylation site of CaMKII, which is distinct from that for the exogenous substrate .

Biochemical Pathways

The inhibition of CaMKII by AIP affects several biochemical pathways. It significantly inhibits the activation of CaMKII, Smad 2, Raf, and extracellular regulated protein kinases (ERK) in vitro and in vivo . These pathways are important for cardiac remodeling and arrhythmia .

Pharmacokinetics

It is known that aip is active in the presence or absence of ca2+/calmodulin

Result of Action

The inhibition of CaMKII by AIP has several molecular and cellular effects. It can restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats . It can also reduce the expression of transforming growth factor- β (TGF- β) in vivo . These results suggest that AIP can alleviate conditions such as renal fibrosis and diabetic cardiac dysfunction .

Action Environment

The action of AIP can be influenced by environmental factors such as the presence of Ca2+/calmodulin . .

将来の方向性

Future research directions could involve combining AIP with signaling biosensors to determine the temporal requirements of CaMKII activation for various downstream signaling molecules . AIP may also have a potential therapeutic role in improving myocardial function during type 2 diabetes and in alleviating renal fibrosis .

- AIP can restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats .

- AIP alleviates renal fibrosis through the TGF-β/Smad and RAF/ERK pathways .

- AIP plays a key role in modulating the performance of the diabetic heart .

- AIP could be a potential therapeutic agent for improving myocardial function during type 2 diabetes .

- AIP could inhibit the expression of fibrosis markers in vivo and in vitro .

生化学分析

Biochemical Properties

Autocamtide-2-related inhibitory peptide is a highly specific and potent inhibitor of CaMKII, with an IC50 value of 40 nM . The peptide interacts with the autophosphorylation site (Thr286/Thr287) in the autoinhibitory domain of CaMKII, preventing its activation. This interaction is nonphosphorylatable and selective for CaMKII over other kinases such as protein kinase C, protein kinase A, and calmodulin-dependent protein kinase IV . The inhibition of CaMKII by Autocamtide-2-related inhibitory peptide is crucial for studying the enzyme’s role in various cellular processes, including calcium signaling and metabolic regulation.

Cellular Effects

Autocamtide-2-related inhibitory peptide has significant effects on various cell types and cellular processes. In cardiac muscle cells, the peptide has been shown to restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats . This restoration is achieved by inhibiting CaMKII, which is known to alter intracellular calcium handling in cardiomyocytes. Additionally, Autocamtide-2-related inhibitory peptide has been found to alleviate renal fibrosis by inhibiting the activation of CaMKII, Smad2, Raf, and extracellular signal-regulated kinase (ERK), as well as reducing the expression of transforming growth factor-beta (TGF-β) .

Molecular Mechanism

The molecular mechanism of Autocamtide-2-related inhibitory peptide involves its binding to the autophosphorylation site of CaMKII, thereby preventing the enzyme’s activation. This inhibition leads to a decrease in CaMKII-mediated phosphorylation of downstream targets, which in turn affects various cellular signaling pathways. For example, in cardiac muscle cells, the inhibition of CaMKII by Autocamtide-2-related inhibitory peptide results in improved calcium handling and restored contractility and relaxation . In renal cells, the peptide inhibits the activation of multiple signaling pathways, including Smad-dependent and Smad-independent pathways, leading to reduced fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Autocamtide-2-related inhibitory peptide have been observed to change over time. The peptide is stable under recommended storage conditions and maintains its inhibitory activity in both in vitro and in vivo studies . Long-term effects of the peptide on cellular function include sustained inhibition of CaMKII activity, leading to prolonged improvements in cellular processes such as calcium handling and fibrosis reduction .

Dosage Effects in Animal Models

The effects of Autocamtide-2-related inhibitory peptide vary with different dosages in animal models. In studies involving type 2 diabetic rats, the peptide has been shown to fully restore cardiac contractility and relaxation at specific dosages . At higher doses, there may be potential toxic or adverse effects, although these have not been extensively documented in the literature. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

Autocamtide-2-related inhibitory peptide is involved in metabolic pathways related to calcium signaling and kinase regulation. By inhibiting CaMKII, the peptide affects the phosphorylation of various downstream targets involved in metabolic processes. This inhibition can lead to changes in metabolic flux and metabolite levels, particularly in tissues where CaMKII plays a critical role, such as the heart and kidneys .

Transport and Distribution

Within cells and tissues, Autocamtide-2-related inhibitory peptide is transported and distributed through interactions with transporters and binding proteins. The peptide’s localization and accumulation are influenced by its binding to CaMKII and other cellular components. This distribution is crucial for its inhibitory effects on CaMKII and the subsequent modulation of cellular processes .

Subcellular Localization

Autocamtide-2-related inhibitory peptide is primarily localized in the cytoplasm, where it interacts with CaMKII and other target proteins. The peptide’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that the peptide reaches specific compartments or organelles where it can exert its inhibitory effects on CaMKII .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUUQMNJOVWRNY-HAOWUBAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H143F3N22O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1822.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Thia-2,6a-diazacyclobut[cd]indene(9CI)](/img/no-structure.png)

![2,3-Dimethylcyclopenta[b]pyrrole-4,6(1H,5H)-dione](/img/structure/B576200.png)

![[1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde](/img/structure/B576203.png)